Synthesis and characterization of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
Synthesis and characterization of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridin-1-ium-1-ylbutane-1-sulfonate
Abstract
This technical guide provides a comprehensive overview of 4-pyridin-1-ium-1-ylbutane-1-sulfonate, a zwitterionic sulfobetaine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, properties, and potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: A Molecule of Duality
4-Pyridin-1-ium-1-ylbutane-1-sulfonate is a fascinating zwitterionic molecule, containing both a positively charged pyridinium cation and a negatively charged sulfonate anion within its structure.[1] These opposing charges are covalently linked by a four-carbon alkyl chain. This unique intramolecular salt structure places it within the class of sulfobetaines.
The inherent duality of its structure—a hydrophilic, charge-separated head and a moderately hydrophobic butyl linker—governs its distinct physicochemical properties. The aromatic pyridinium ring facilitates molecular interactions such as π-π stacking, while the ionic moieties dominate its solubility and solution behavior.[1] These characteristics make it a compound of significant interest, particularly in drug development, where modulation of solubility is a critical challenge, and in materials science.[2][3] This guide will elucidate the practical aspects of its laboratory synthesis and rigorous characterization.
Synthesis: A Direct and Efficient Alkylation
The most reliable and straightforward synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate is achieved through the N-alkylation of pyridine with 1,4-butane sultone.[1] This reaction leverages the nucleophilic nature of the nitrogen atom in the pyridine ring, which attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the target zwitterion.
Mechanistic Rationale
The choice of reactants is pivotal. Pyridine serves as the nucleophile, while 1,4-butane sultone is an efficient sulfo-alkylating agent.[3] The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the pyridine nitrogen attacks one of the methylene carbons adjacent to the ester oxygen in the sultone ring, causing the C-O bond to break. This ring-opening is thermodynamically favorable and results in the formation of the stable zwitterionic product. The use of a suitable solvent is critical to facilitate the interaction between the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the sultone.
Experimental Protocol: Synthesis
This protocol is based on established procedures for the synthesis of N-pyridinium sulfonate derivatives.[1][4]
Materials:
-
Pyridine (anhydrous, ≥99.8%)
-
1,4-Butane sultone (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-butane sultone (e.g., 13.6 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the 1,4-butane sultone is fully dissolved.
-
Reactant Addition: Slowly add an equimolar amount of anhydrous pyridine (e.g., 7.91 g, 0.1 mol) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a white precipitate of the product will form.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid several times with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise covalent structure.[5][6] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the butyl chain, with predictable chemical shifts and coupling patterns. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group and the C=N and C=C stretching of the pyridinium ring are expected.
-
Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should closely match the theoretically calculated percentages for the molecular formula C₉H₁₃NO₃S, providing a definitive confirmation of purity and composition.[7]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃S | [8] |
| Molecular Weight | 215.27 g/mol | [8] |
| Appearance | White crystalline solid | Typical observation |
| IUPAC Name | 4-(pyridin-1-ium-1-yl)butane-1-sulfonate | Derived |
Table 2: Expected Spectroscopic and Analytical Data
| Technique | Expected Results |
|---|---|
| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~8.8-8.9 (d, 2H, α-H of pyridinium), ~8.5-8.6 (t, 1H, γ-H of pyridinium), ~8.0-8.1 (t, 2H, β-H of pyridinium), ~4.6-4.7 (t, 2H, N-CH₂), ~2.8-2.9 (t, 2H, S-CH₂), ~2.0-2.1 (m, 2H, N-CH₂-CH₂), ~1.7-1.8 (m, 2H, S-CH₂-CH₂) |
| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~146 (γ-C), ~145 (α-C), ~128 (β-C), ~61 (N-CH₂), ~51 (S-CH₂), ~28 (N-CH₂-CH₂), ~21 (S-CH₂-CH₂) |
| MS (ESI+) | m/z: 216.07 [M+H]⁺, 238.05 [M+Na]⁺ |
| Elemental Analysis | Calculated: C 50.22%, H 6.09%, N 6.51%, S 14.90%. Found: Values should be within ±0.4% of calculated. |
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Applications in Research and Drug Development
The unique properties of 4-pyridin-1-ium-1-ylbutane-1-sulfonate make it a valuable tool for scientists and researchers. Pyridine and its derivatives are well-established scaffolds in pharmaceuticals, found in drugs for a wide range of conditions.[9]
-
Solubilizing Agent: The primary application leverages its ability to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The sulfobutyl group significantly enhances water solubility.[3] This is analogous to the function of excipients like Sulfobutyl Ether-β-Cyclodextrin (SBECD), which is also synthesized using 1,4-butane sultone.[3]
-
Ionic Liquids: As a pyridinium-based zwitterion, it can be considered a type of ionic liquid.[10] Ionic liquids are valued as green solvents, catalysts, and electrolytes in various chemical processes.[10]
-
Drug Design Scaffold: The pyridinium moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[2][11] This compound can serve as a starting material or fragment for the synthesis of more complex drug candidates where enhanced water solubility is a desired feature from the outset.
Safety and Handling
Professional laboratory safety practices are mandatory when handling the chemicals involved in this synthesis.
-
1,4-Butane Sultone: This reactant is a suspected carcinogen and a strong alkylating agent. It must be handled with extreme caution in a well-ventilated fume hood.[12] Avoid all contact with skin and eyes, and prevent inhalation.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[13] All handling should occur in a fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety goggles.
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15][16]
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Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate.[Link]
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Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.[Link]
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Crystal structure of 4-dimethylamino-pyridin-1-ium uracil-1-acetate, C13H16N4O4. ResearchGate.[Link]
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4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Semantic Scholar.[Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Center for Biotechnology Information (PMC).[Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.[Link]
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1,4-Butane sultone. Wikipedia.[Link]
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A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI.[Link]
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N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI.[Link]
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